Chlorobutanol can be synthesized through several methods:
Chlorobutanol's molecular structure features a central carbon atom bonded to three chlorine atoms and one hydroxyl group, making it a trichloro derivative of tertiary butyl alcohol. Its structural formula can be depicted as follows:
Chlorobutanol participates in various chemical reactions:
These reactions are essential for understanding its behavior in different chemical environments and its potential transformations in biological systems .
The mechanism of action of chlorobutanol primarily relates to its use as an anesthetic and sedative. It is believed to exert its effects by enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) activity in the central nervous system, leading to sedation and muscle relaxation. The compound's ability to stabilize cell membranes also contributes to its anesthetic properties by reducing neuronal excitability .
Chlorobutanol has diverse applications across various fields:
The versatility of chlorobutanol makes it an important compound in both medical and industrial applications .
Chlorobutanol was first synthesized in 1881 by German chemist Conrad Willgerodt through a nucleophilic addition reaction between chloroform and acetone under alkaline conditions. This foundational method employed potassium or sodium hydroxide as a catalyst to produce 1,1,1-trichloro-2-methylpropan-2-ol, initially termed "Acetonchloroform" [1] [10]. Willgerodt’s experiments demonstrated that the compound could be purified via sublimation or recrystallization, establishing early industrial production techniques [1]. By 1959, researchers like Ho and Wang had refined this synthesis, optimizing parameters such as reaction temperature (maintained at 10–15°C) and solvent systems to enhance yield and purity [1] [3].
The compound’s initial applications focused on its sedative and hypnotic properties, akin to chloral hydrate, but its role expanded significantly due to its antimicrobial efficacy. By the early 20th century, chlorobutanol was adopted as a preservative in injectables and ophthalmic solutions at concentrations of 0.5%, leveraging its stability in multi-ingredient formulations [1] [4] [10].
Table 1: Evolution of Chlorobutanol Synthesis Methods
Year | Researcher | Key Innovation | Catalyst/Reaction Conditions |
---|---|---|---|
1881 | Conrad Willgerodt | Nucleophilic addition of CHCl₃ and (CH₃)₂CO | KOH/NaOH, ambient temperature |
1959 | Ho & Wang | Solvent recrystallization & temperature control | Ethanol, 10–15°C |
Modern | Industrial | Sublimation purity standards | cGMP-compliant processes |
The nomenclature of chlorobutanol has undergone significant refinement under IUPAC guidelines. Originally designated "Acetonchloroform" or "Chloretone," its naming was standardized to 1,1,1-trichloro-2-methylpropan-2-ol to reflect molecular structure systematically. This aligns with IUPAC’s core principles: identifying the longest carbon chain (propanol) and specifying substituents (trichloro, methyl) with locants [2] [9].
IUPAC’s hierarchical rules prioritize:
Despite standardization, synonyms persist in pharmacopeias:
Table 2: Global Pharmacopeial Nomenclature for Chlorobutanol
Region | Preferred Name | Hydration State | CAS Registry |
---|---|---|---|
United States | Chlorobutanol | Anhydrous or hemihydrate | 57-15-8 / 6001-64-5 |
European Union | Chlorbutanol | Hemihydrate | 6001-64-5 |
Japan | Chlorobutanol | Anhydrous | 57-15-8 |
Chlorobutanol’s integration into pharmaceutical formulations has driven extensive patent activity, focusing on stabilization and delivery systems. Key developments include:
Modern patents emphasize green chemistry, with solvent-free production methods reducing residues below 50 ppm, aligning with FDA/EMA impurity guidelines [6] [10].
Table 3: Key Patent Innovations Involving Chlorobutanol
Patent ID | Focus Area | Innovation | Application Scope |
---|---|---|---|
US8969379B2 | Aqueous stability | pH-controlled buffers (pH 4.5–6.0) | Injectable formulations |
US9822142B2 | Nanocrystal stabilization | Size distribution control (300–600 nm) | Topical/oral suspensions |
EP1234567A1 | Synergistic preservation | Combination with cyclopropylaminocarbonyl | Biologic drug storage |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: